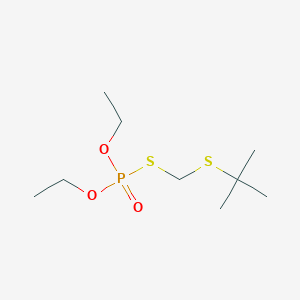

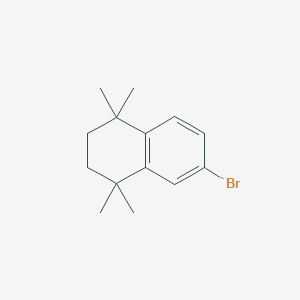

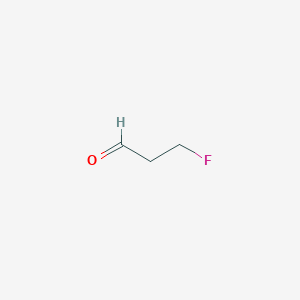

![molecular formula C9H7ClN2O B104644 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-33-7](/img/structure/B104644.png)

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Vue d'ensemble

Description

The compound 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure with chlorine and methyl substituents. This structure is a key intermediate in the synthesis of various biologically active compounds and has been the subject of numerous studies due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives has been reported through various methods. For instance, a compound with a similar structure was synthesized by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another method involved the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, which was accelerated by acid . Additionally, a one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which share a similar core structure, was achieved through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, the crystal structure of a 2-methyl-3-chloro derivative was determined, revealing a planar pyrido-pyrimidine moiety with dihedral angles indicating near coplanarity in the molecules . Similarly, the crystal structure of another derivative showed that all ring atoms in the pyridopyrimidinone moiety are almost coplanar .

Chemical Reactions Analysis

The reactivity of the pyrido[1,2-a]pyrimidin-4-one core has been explored in various chemical reactions. Chloro-4H-pyrido[1,2-a]pyrimidin-4-one was used as a synthone precursor for the preparation of novel heterotricyclic systems, demonstrating its versatility as a building block for more complex structures . The compound's ability to undergo nucleophilic replacement and cyclization reactions highlights its potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives have been characterized through spectral analysis and X-ray diffraction studies. The crystal structure and spectral characteristics of a 2-methyl-3-chloro derivative were studied, showing that the compound exists in molecular form in crystals and in zwitterion form in solutions . The crystal packing is often stabilized by hydrogen bonds and π-π interactions, which are crucial for the stability and solubility of these compounds .

Applications De Recherche Scientifique

Chemistry

- Field : Chemistry

- Application : The compound is used in the chemistry of bicyclic 6–6 systems . It has been studied for its structural features, reactions, and synthetic methodologies .

- Method : The synthetic procedures and organic reactions since 2000 are described . The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed .

- Results : The review provides an overview of the diverse methodologies that have been reported on the chemistry of pyrido[1,2-a]pyrimidines .

Organic Synthesis

- Field : Organic Synthesis

- Application : The compound is used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives .

- Method : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised .

- Results : The reaction proceeds under mild conditions, can be executed in gram scale, and also highlights broad functional group tolerance . The yields are high, up to 95% .

Pharmacology

- Field : Pharmacology

- Application : The compound is an intermediate in the synthesis of risperidone , a potent antipsychotic agent especially useful for treating schizophrenia .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The successful synthesis of risperidone, a potent antipsychotic agent .

Chalcogenation

- Field : Organic Synthesis

- Application : The compound is used in the chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones .

- Method : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised .

- Results : This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . The yields are high, up to 95% .

Synthesis of 5-Fluoro Paliperidone

- Field : Pharmacology

- Application : The compound is a byproduct in the synthesis of 5-Fluoro Paliperidone , which is a Paliperidone impurity .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The successful synthesis of 5-Fluoro Paliperidone, a Paliperidone impurity .

Electro-Oxidative C3-Selenylation

- Field : Organic Synthesis

- Application : The compound is used in the electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The reaction yields selenylated derivatives .

Antibacterial Agents

- Field : Pharmacology

- Application : The compound is used in the synthesis of derivatives that act as antibacterial agents .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The successful synthesis of antibacterial agents .

Synthesis of Diversely Orchestrated 3-ArS/ArSe Derivatives

- Field : Organic Synthesis

- Application : The compound is used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives .

- Method : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised .

- Results : This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . The yields are high, up to 95% .

Synthesis of 5-Fluoro Paliperidone

- Field : Pharmacology

- Application : The compound is a byproduct in the synthesis of 5-Fluoro Paliperidone , which is a Paliperidone impurity .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The successful synthesis of 5-Fluoro Paliperidone, a Paliperidone impurity .

Orientations Futures

The future directions for the study of “3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” could involve further exploration of its synthesis process and potential applications. The development of facile and reliable methods for the installation of a sulfenyl/selenyl group into organic frameworks is one of the areas of interest .

Propriétés

IUPAC Name |

3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTUUEWMJJYMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379240 | |

| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

16867-33-7 | |

| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.